![molecular formula C26H29N3O5S2 B4072802 N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4072802.png)
N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Overview
Description
N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein involved in various signaling pathways that regulate immune responses, cell proliferation, and differentiation.
Mechanism of Action
TAK-659 selectively binds to the ATP-binding site of N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, preventing its activation and downstream signaling. This compound is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. TAK-659 inhibits the activation of this compound, leading to the suppression of BCR signaling and the induction of apoptosis in malignant B-cells. TAK-659 also inhibits the activation of T-cells and macrophages, leading to the suppression of autoimmune and inflammatory responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-proliferative effects on various cancer cell lines, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. TAK-659 has also been shown to inhibit the activation of T-cells and macrophages, leading to the suppression of autoimmune and inflammatory responses. TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it an attractive candidate for drug development.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic profile, and availability of commercial sources. However, TAK-659 has some limitations, including its relatively high cost and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
For TAK-659 research include the evaluation of its efficacy in preclinical and clinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The development of novel formulations and delivery methods may also improve the bioavailability and efficacy of TAK-659 in vivo. The identification of new targets and signaling pathways regulated by N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may also provide new opportunities for drug development and therapeutic intervention.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to inhibit N-(2-isopropylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide-mediated signaling pathways, leading to the suppression of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has also been shown to inhibit the activation of T-cells and macrophages, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2-propan-2-ylphenyl)piperazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-20(2)23-15-9-10-16-24(23)27-26(30)25-19-28(35(31,32)21-11-5-3-6-12-21)17-18-29(25)36(33,34)22-13-7-4-8-14-22/h3-16,20,25H,17-19H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOGWTPEWURYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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